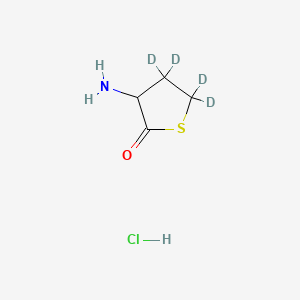

DL-Homocysteine thiolactone-d4 (hydrochloride)

CAS No.:

Cat. No.: VC16661583

Molecular Formula: C4H8ClNOS

Molecular Weight: 157.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8ClNOS |

|---|---|

| Molecular Weight | 157.66 g/mol |

| IUPAC Name | 3-amino-4,4,5,5-tetradeuteriothiolan-2-one;hydrochloride |

| Standard InChI | InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D2,2D2; |

| Standard InChI Key | ZSEGSUBKDDEALH-PBCJVBLFSA-N |

| Isomeric SMILES | [2H]C1(C(C(=O)SC1([2H])[2H])N)[2H].Cl |

| Canonical SMILES | C1CSC(=O)C1N.Cl |

Introduction

Chemical Structure and Synthesis

Molecular Composition and Isotopic Labeling

DL-Homocysteine thiolactone-d4 (hydrochloride) has the molecular formula C₄H₄D₄ClNOS and a molecular weight of 157.66 g/mol . The deuterium atoms are incorporated at the 3,3,4,4 positions of the thiolactone ring, replacing hydrogen atoms to create a isotopologue with enhanced stability for tracer studies . The non-deuterated parent compound, DL-homocysteine thiolactone hydrochloride (CAS 6038-19-3), shares the same core structure but lacks isotopic labeling .

Synthesis and Purification

The synthesis of deuterated homocysteine thiolactone typically involves hydrogen-deuterium exchange reactions or custom organic synthesis routes using deuterated precursors. For example, the compound is prepared by reacting 3-amino-4,4,5,5-tetradeuteriothiolan-2-one with hydrochloric acid under controlled conditions . High purity (≥98 atom % deuterium) is achieved through recrystallization or chromatography, as evidenced by its use in analytical standards .

Physicochemical Properties

Solubility and Stability

-

Storage: 4°C in sealed containers to prevent moisture absorption .

-

Stability: Stable for ≤6 months at -80°C or ≤1 month at -20°C .

Spectroscopic Characteristics

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Key spectral data include:

Applications in Research

Pharmacokinetic Tracer Studies

Deuteration allows researchers to distinguish endogenous homocysteine from administered compounds in metabolic pathways. For instance, Russak et al. (2019) demonstrated that deuterium labeling alters the elimination half-life and metabolic clearance of pharmaceuticals without affecting their biological activity . This property makes DL-homocysteine thiolactone-d4 invaluable for studying homocysteine metabolism in hyperhomocysteinemia and cardiovascular diseases .

In Vitro and Ex Vivo Models

A pivotal study by Inamori et al. (1995) revealed that DL-homocysteine thiolactone inhibits root growth in plants, suggesting its role in modulating cellular redox states . In isolated rat heart models, DL-homocysteine thiolactone hydrochloride (10 μM) significantly reduced:

-

Coronary flow (↓22%, P < 0.05) .

Notably, co-administration with nitric oxide synthase inhibitor L-NAME exacerbated coronary flow reduction (↓34%, P < 0.01) while decreasing oxidative stress markers (TBARS: ↓27%, O₂⁻: ↓19%) .

Biological and Toxicological Effects

Cardiac Function Modulation

The compound’s effects on cardiac parameters are dose- and context-dependent:

| Parameter | Change (10 μM DL-Hcy TLHC) | Significance (vs. Control) |

|---|---|---|

| dp/dtmax | ↓18% | P < 0.05 |

| Systolic LVP | ↓15% | P < 0.01 |

| Coronary flow | ↓22% | P < 0.05 |

These findings suggest that homocysteine thiolactone impairs cardiac performance partly through nitric oxide-dependent mechanisms .

Oxidative Stress Interactions

Despite its structural similarity to pro-oxidant homocysteine, the thiolactone form exhibits paradoxical effects:

-

Alone: No significant change in TBARS, NO₂⁻, or H₂O₂ levels .

-

With DL-PAG (cystathionine γ-lyase inhibitor): ↑dp/dtmax (14%, P < 0.05) and ↓diastolic LVP (↓24%, P < 0.01) .

This indicates complex interactions with hydrogen sulfide synthesis pathways.

Comparative Analysis: Deuterated vs. Non-Deuterated Forms

Metabolic Stability

Deuteration increases the compound’s metabolic stability by slowing C-D bond cleavage compared to C-H bonds. For example, the deuterated form’s half-life in rodent plasma is ≈1.3× longer than the non-deuterated analogue .

Analytical Utility

In mass spectrometry, the 4 Da mass shift caused by deuterium allows unambiguous detection in biological matrices. This is critical for quantifying homocysteine turnover in:

-

Atherosclerosis models

-

Folate deficiency studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume